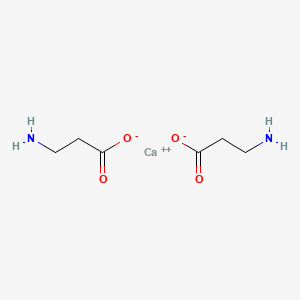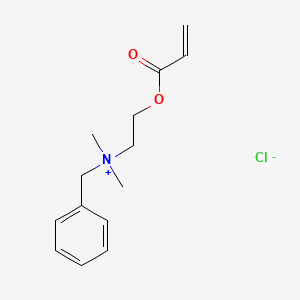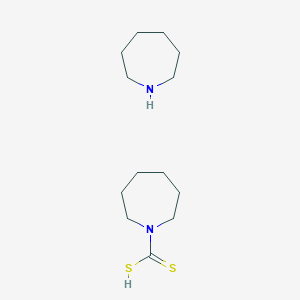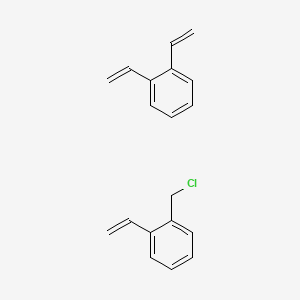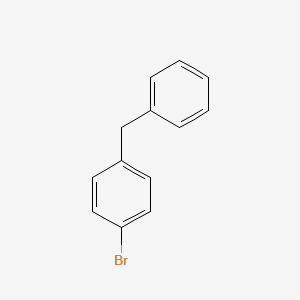
1-Benzyl-4-bromobenzène
Vue d'ensemble
Description
1-Benzyl-4-bromobenzene is a derivative of benzene with a bromine atom and a benzyl group attached to the benzene ring . It has a molecular formula of C13H11Br and a molecular weight of 247.134 g/mol .
Synthesis Analysis
The synthesis of bromobenzene derivatives typically involves the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . The synthesis can also be achieved by a Sandmeyer reaction, which involves the diazotization of aniline .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-bromobenzene consists of a benzene ring with a bromine atom and a benzyl group attached to it . It contains a total of 26 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
1-Benzyl-4-bromobenzene, like other aryl halides, can undergo nucleophilic aromatic substitution reactions . These reactions involve the attack of a nucleophile on the carbon atoms of the aromatic ring .Physical And Chemical Properties Analysis
1-Benzyl-4-bromobenzene is a solid compound . Its SMILES string representation is Brc1ccc(Cc2ccccc2)cc1 .Applications De Recherche Scientifique
Synthèse organique
Le 1-Benzyl-4-bromobenzène est un composé polyvalent en synthèse organique, servant de précurseur pour diverses réactions benzyliques. Il peut subir une substitution nucléophile pour introduire différents groupes fonctionnels à la position benzylique, ce qui est essentiel dans la synthèse de molécules complexes . De plus, il peut participer à des réactions de couplage croisé, telles que les couplages de Suzuki et de Stille, pour former des composés biaryliques, essentiels dans les produits pharmaceutiques et les agrochimiques .
Recherche pharmaceutique
En recherche pharmaceutique, le this compound est utilisé comme élément constitutif pour la synthèse de divers agents thérapeutiques. Son groupement bromure benzylique est réactif envers les nucléophiles, permettant la construction de pharmacophores par le biais de réactions SNAr. Cette réactivité est exploitée pour créer des composés présentant des propriétés anticancéreuses, antibactériennes et anti-inflammatoires potentielles .
Science des matériaux
L’utilité du composé en science des matériaux découle de sa capacité à agir comme intermédiaire dans la synthèse de matériaux électroniques organiques. Il peut être utilisé pour créer des polymères conjugués ou des petites molécules qui servent de semi-conducteurs organiques, qui ont des applications dans les diodes électroluminescentes organiques (OLED) et les cellules photovoltaïques organiques (OPV) .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme étalon dans diverses méthodes chromatographiques et spectroscopiques. Sa structure chimique distincte lui permet de servir de composé de référence pour calibrer les instruments et valider les méthodes analytiques, assurant la précision et l’exactitude dans l’analyse chimique .
Études environnementales
Ce composé est également pertinent dans les études environnementales, en particulier dans l’évaluation de la persistance chimique et de la bioaccumulation. Sa stabilité et son potentiel à agir comme polluant en font un candidat pour l’étude des voies de dégradation et de l’impact environnemental, contribuant au développement de produits chimiques plus sûrs .
Biochimie
En biochimie, le this compound peut être utilisé pour étudier les réactions de bromation catalysées par les enzymes. Il sert de substrat pour comprendre le mécanisme des enzymes qui catalysent l’halogénation, ce qui est crucial pour la biosynthèse de nombreux produits naturels aux propriétés médicinales .
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-4-bromobenzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as nucleophilic aromatic substitution .
Mode of Action
1-Benzyl-4-bromobenzene interacts with its target through a two-step mechanism. The first step involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This process is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The action of 1-Benzyl-4-bromobenzene affects the biochemical pathway of nucleophilic aromatic substitution . The compound’s interaction with the benzene ring results in the formation of a new carbon-carbon bond, which can lead to the synthesis of new organic compounds .
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOYCMCJMLRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284607 | |
| Record name | 1-benzyl-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2116-36-1 | |
| Record name | 2116-36-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2116-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


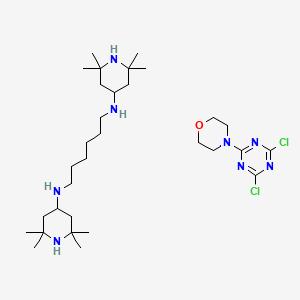
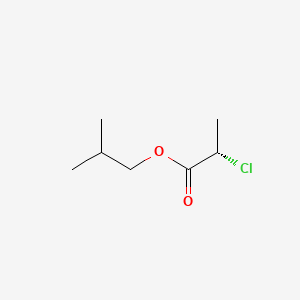
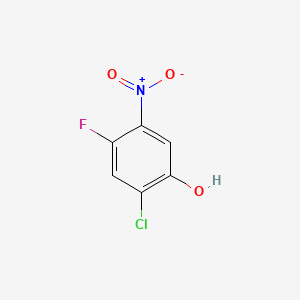
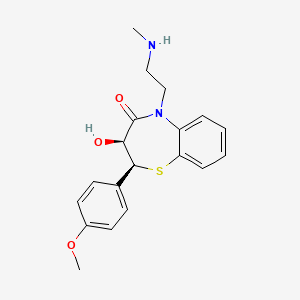
![2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]](/img/structure/B1583478.png)




